4,6,7-Trichlorothieno[3,2-d]pyrimidine
Description
4,6,7-Trichlorothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thiophene-pyrimidine core substituted with three chlorine atoms at positions 4, 6, and 6. This scaffold is of significant interest in medicinal chemistry and materials science due to its electron-deficient nature, which enhances reactivity in nucleophilic substitution reactions. The chlorine substituents modulate electronic properties, solubility, and biological activity, making it a versatile intermediate for synthesizing bioactive molecules, such as kinase inhibitors and serotonin receptor modulators .
Properties
Molecular Formula |
C6HCl3N2S |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
4,6,7-trichlorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6HCl3N2S/c7-2-3-4(12-6(2)9)5(8)11-1-10-3/h1H |
InChI Key |
FSCXLQAPTXFAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC(=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6,7-Trichlorothieno[3,2-d]pyrimidine typically involves the chlorination of 2,4-dichlorothieno[3,2-d]pyrimidine . The reaction is carried out under controlled conditions, often using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) . The reaction mixture is usually heated to reflux to ensure complete chlorination, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
4,6,7-Trichlorothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4,6,7-Trichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,6,7-Trichlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4,6,7-trichlorothieno[3,2-d]pyrimidine with analogous compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Positions | Key Properties |
|---|---|---|---|---|
| This compound* | C₆HCl₃N₂S | 239.51† | 4,6,7 | High electrophilicity, low solubility |
| 2,4,6-Trichlorothieno[3,2-d]pyrimidine | C₆HCl₃N₂S | 239.51 | 2,4,6 | Reactive at C2, C4, C6 for substitution |
| 2,4,8-Trichloropyrido[3,4-d]pyrimidine | C₇H₂Cl₃N₃ | 234.47 | 2,4,8 | Pyrido core enhances π-stacking |
| 2-Chlorothieno[3,2-d]pyrimidine | C₆H₃ClN₂S | 170.62 | 2 | Improved solubility, moderate reactivity |
| 4,5-Dichlorothieno[2,3-d]pyrimidine | C₆H₂Cl₂N₂S | 205.07 | 4,5 | Intermediate for antitumor agents |
*Assumed structure based on nomenclature; †Calculated from .
Key Observations:
- Chlorine Substitution: Increasing chlorine atoms (e.g., tri- vs. di- or mono-substituted) elevates molecular weight and reduces solubility in polar solvents due to hydrophobic effects .
- Core Structure: Replacing the thieno ring with a pyrido system (e.g., 2,4,8-trichloropyrido[3,4-d]pyrimidine) introduces additional nitrogen atoms, altering electronic properties and biological target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
